N-Acetyl-L-phenylalanyl-L-leucinamide

Description

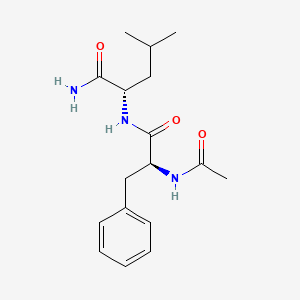

N-Acetyl-L-phenylalanyl-L-leucinamide is a synthetic dipeptide initially isolated from natural sources, as noted in marine Streptomyces strains and mollusk-associated bacteria . Structurally, it consists of L-phenylalanine and L-leucine residues linked by an amide bond, with an acetyl group modifying the N-terminus. Its dual origin (synthetic and natural) highlights its versatility in pharmacological research.

Properties

CAS No. |

65118-58-3 |

|---|---|

Molecular Formula |

C17H25N3O3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C17H25N3O3/c1-11(2)9-14(16(18)22)20-17(23)15(19-12(3)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H2,18,22)(H,19,21)(H,20,23)/t14-,15-/m0/s1 |

InChI Key |

MIBKYCHGORAHFL-GJZGRUSLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-phenylalanyl-L-leucinamide can be synthesized through a series of chemical reactions involving the acetylation of L-phenylalanine and L-leucine. The process typically involves the use of acetyl chloride or acetic anhydride as acetylating agents, along with a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-L-leucinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reactant in various chemical reactions.

Biology: Studied for its role in protein synthesis and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a model compound for studying peptide-based drugs.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may affect protein synthesis by interacting with ribosomes or other components of the cellular machinery.

Comparison with Similar Compounds

Nobilamides and A-3302 Series

Nobilamide B and A-3302-B are peptidic metabolites isolated from marine Streptomyces and terrestrial Bacillus subtilis, respectively. Like N-Acetyl-L-phenylalanyl-L-leucinamide, these compounds exhibit TRPV1 antagonism. Key comparisons include:

- Source: Nobilamide B (marine-derived) and A-3302-B (terrestrial/marine) contrast with this compound’s synthetic/natural hybrid origin .

- Bioactivity: All three compounds are potent TRPV1 antagonists, but Nobilamide B and A-3302-B are explicitly noted for their long-acting properties, though direct potency rankings are unspecified in available data .

- Structural Features: Nobilamides are cyclic peptides, whereas this compound is a linear dipeptide. This structural difference may influence receptor binding kinetics and metabolic stability.

Longer Peptide Chains and Complex Modifications

PPI-149 acetate (CAS 785804-17-3) is a 13-residue peptide with multiple non-proteinogenic amino acids and modifications, including N-methylation and pyridinyl groups . Comparisons include:

- Application : PPI-149 is studied for its anti-inflammatory and anticancer properties, diverging from this compound’s focus on TRPV1.

- Structural Complexity : The extended chain and diverse modifications in PPI-149 likely improve target specificity but complicate synthesis and stability compared to simpler dipeptides.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- TRPV1 Antagonism: this compound, Nobilamide B, and A-3302-B share mechanistic overlap but differ in pharmacokinetics due to structural variations. Cyclic peptides (Nobilamides) may exhibit prolonged half-lives compared to linear analogs .

- Synthetic Flexibility : Modifications like nitro groups (N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide) or extended chains (PPI-149) demonstrate how structural tweaks can redirect bioactivity, though trade-offs in synthesis complexity arise .

- Natural vs. Synthetic: Natural isolates (Nobilamides) offer insights into evolutionary bioactive designs, while synthetic variants enable scalable production and tailored modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.